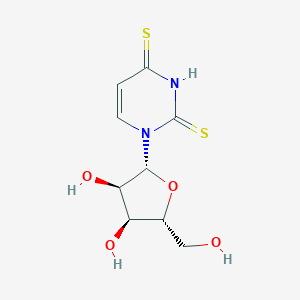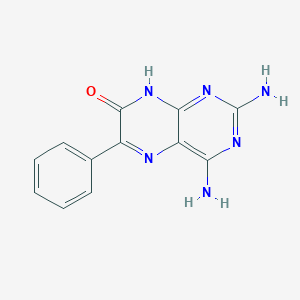
N-Boc-L-félinine
Vue d'ensemble
Description
N-Boc-L-felinine, also known as N-[(1,1-Dimethylethoxy)carbonyl]-S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine, is a compound with the molecular formula C13H25NO5S and a molecular weight of 307.41 g/mol . It is an intermediate used in the synthesis of felinine, a sulfur-containing amino acid derivative found in the urine of domestic cats .
Applications De Recherche Scientifique
N-Boc-L-felinine is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
Target of Action
N-Boc-L-felinine is primarily used as an intermediate for the synthesis of Felinine . .
Mode of Action
As an intermediate in the synthesis of Felinine, it likely undergoes further chemical reactions to produce the final compound .
Biochemical Pathways
As an intermediate in the synthesis of Felinine, it’s likely involved in the biochemical pathways related to the production and function of Felinine .
Pharmacokinetics
As an intermediate compound, its bioavailability would be dependent on the specific conditions of the synthesis and the properties of the final product .
Result of Action
As an intermediate in the synthesis of Felinine, its primary role is likely in the chemical reactions that produce Felinine .
Action Environment
The action of N-Boc-L-felinine is likely influenced by various environmental factors, including the conditions under which the synthesis takes place. Factors such as temperature, pH, and the presence of other chemicals could potentially influence its stability and efficacy .
Analyse Biochimique
Biochemical Properties
N-Boc-L-felinine plays a crucial role in biochemical reactions, particularly in the synthesis of felinine. It interacts with several enzymes and proteins during these reactions. One of the key enzymes involved is cauxin, a carboxylesterase that catalyzes the conversion of N-Boc-L-felinine to felinine . This interaction is essential for the production of felinine, which serves as a pheromone precursor in felines .
Cellular Effects
N-Boc-L-felinine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in amino acid metabolism and pheromone production . The compound’s impact on cell signaling pathways is primarily related to its role in the synthesis of felinine, which can influence cellular communication and interaction in felines . Furthermore, N-Boc-L-felinine may affect cellular metabolism by altering the levels of metabolites involved in amino acid synthesis and degradation .
Molecular Mechanism
The molecular mechanism of N-Boc-L-felinine involves its interaction with cauxin, which catalyzes the conversion of N-Boc-L-felinine to felinine . This reaction is crucial for the production of felinine, a compound that plays a significant role in feline communication and behavior . The binding interaction between N-Boc-L-felinine and cauxin is essential for the enzyme’s catalytic activity, leading to the formation of felinine . Additionally, N-Boc-L-felinine may influence gene expression by modulating the activity of transcription factors involved in amino acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-L-felinine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its effectiveness . Long-term studies have shown that N-Boc-L-felinine can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Boc-L-felinine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance the production of felinine without causing significant adverse effects . At higher doses, N-Boc-L-felinine may exhibit toxic effects, including disruptions in amino acid metabolism and cellular function . These threshold effects are important for determining the optimal dosage for research and potential therapeutic applications .
Metabolic Pathways
N-Boc-L-felinine is involved in several metabolic pathways, primarily related to amino acid metabolism. The compound interacts with enzymes such as cauxin, which catalyzes its conversion to felinine . This reaction is part of a larger metabolic pathway that includes the synthesis and degradation of amino acids . N-Boc-L-felinine may also affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, N-Boc-L-felinine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its role in biochemical reactions . Understanding the transport and distribution of N-Boc-L-felinine is crucial for elucidating its effects on cellular function and metabolism .
Subcellular Localization
N-Boc-L-felinine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, where it interacts with enzymes involved in amino acid metabolism . Additionally, N-Boc-L-felinine may be directed to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, depending on its role in specific biochemical reactions . These localization patterns are essential for understanding the compound’s activity and function within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-L-felinine typically involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl (Boc) group. The reaction is carried out using Boc anhydride in the presence of a base such as triethylamine or sodium hydroxide . The thiol group of L-cysteine is then reacted with 3-hydroxy-1,1-dimethylpropyl chloride to form the desired product .
Industrial Production Methods: Industrial production of N-Boc-L-felinine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, aligning with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-L-felinine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
Oxidation: Disulfides of N-Boc-L-felinine.
Reduction: Free thiol form of N-Boc-L-felinine.
Substitution: Free amine form of N-Boc-L-felinine.
Comparaison Avec Des Composés Similaires
N-Boc-L-cysteine: Similar structure but lacks the 3-hydroxy-1,1-dimethylpropyl group.
N-Boc-L-serine: Similar structure but contains a hydroxyl group instead of a thiol group.
N-Boc-L-lysine: Contains a longer side chain with an additional amino group.
Uniqueness: N-Boc-L-felinine is unique due to the presence of both a Boc-protected amino group and a thiol group substituted with a 3-hydroxy-1,1-dimethylpropyl group. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of felinine .
Propriétés
IUPAC Name |
(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRDNPCXPITQHX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572497 | |
| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879207-98-4 | |
| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)



![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)









